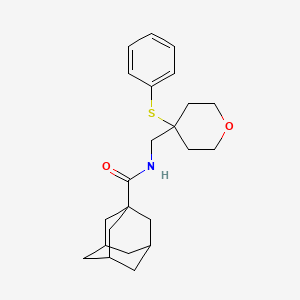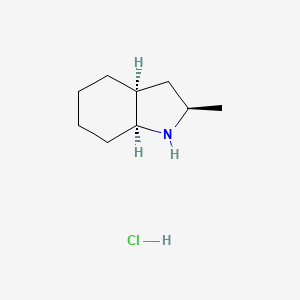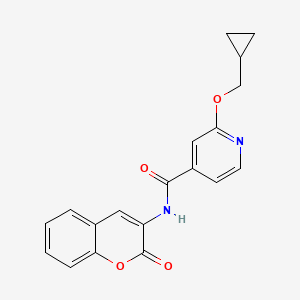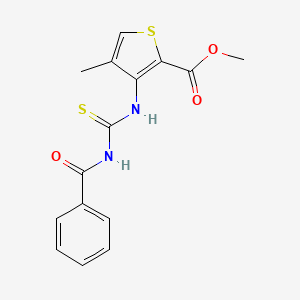![molecular formula C22H18N2O3S B2407532 N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide CAS No. 1022771-18-1](/img/structure/B2407532.png)
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide: is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a naphthalene sulfonamide moiety and a phenylmethoxypyridine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide typically involves the coupling of a naphthalene sulfonamide with a phenylmethoxypyridine derivative. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct synthesis of sulfonamides from thiols and amines . This method is advantageous as it streamlines the synthetic route and reduces waste generation. The reaction is typically carried out in the presence of oxidizing agents and under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s sulfonamide group is crucial for its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-phenylmethoxypyridin-2-yl)benzenesulfonamide
- N-(3-phenylmethoxypyridin-2-yl)thiophenesulfonamide
- N-(3-phenylmethoxypyridin-2-yl)pyridinesulfonamide
Uniqueness
N-[3-(benzyloxy)pyridin-2-yl]naphthalene-2-sulfonamide is unique due to its specific structural features, such as the naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required.
Eigenschaften
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-28(26,20-13-12-18-9-4-5-10-19(18)15-20)24-22-21(11-6-14-23-22)27-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNHEDFDECDQRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2407450.png)

![N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)





![2-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2407463.png)


![4,12-dimethyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B2407469.png)
![N-[4-(ethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2407472.png)
